3-Chloro-6-iodobenzene-1,2-diamine
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Overview
Description
3-Chloro-6-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClIN2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration, followed by reduction to form the corresponding amine. Subsequent halogenation introduces the chlorine and iodine substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodobenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Chloro-6-iodonitrobenzene.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodobenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzene-1,3-diamine: Similar structure but different substitution pattern.
1-Chloro-2-iodobenzene: Lacks the amino groups present in 3-Chloro-6-iodobenzene-1,2-diamine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms along with two amino groups on the benzene ring.
Properties
Molecular Formula |
C6H6ClIN2 |
---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
3-chloro-6-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |
InChI Key |
UFVIHRCNGNNHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)N)I |
Origin of Product |
United States |
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